5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide
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Overview
Description
5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide is a complex organic compound with a unique structure that includes a benzofuran core, a piperidine ring, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with a suitable leaving group on the benzofuran core.
Attachment of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group is attached through a coupling reaction, such as a Suzuki or Heck coupling, using a trifluoromethylphenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group on the benzofuran core can undergo oxidation to form a ketone or aldehyde.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to an amine.
Substitution: The trifluoromethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted trifluoromethylphenyl derivatives.
Scientific Research Applications
5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Pharmacology: Study of its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Biology: Use as a probe to study the interactions of small molecules with biological macromolecules.
Industrial Chemistry:
Mechanism of Action
The mechanism of action of 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to modulation of their activity. The exact pathways involved would depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
5-hydroxy-2-methyl-1-benzofuran-3-carboxamide: Lacks the piperidine and trifluoromethylphenyl groups.
2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide: Lacks the trifluoromethyl group.
5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-phenyl-1-benzofuran-3-carboxamide: Lacks the trifluoromethyl group.
Uniqueness
The presence of the trifluoromethylphenyl group in 5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide imparts unique properties, such as increased lipophilicity and potential for enhanced biological activity. The combination of the benzofuran core, piperidine ring, and trifluoromethylphenyl group makes this compound distinct from its analogs.
Properties
IUPAC Name |
5-hydroxy-2-methyl-4-[(3-methylpiperidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1-benzofuran-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25F3N2O3/c1-14-5-4-10-29(12-14)13-18-19(30)8-9-20-22(18)21(15(2)32-20)23(31)28-17-7-3-6-16(11-17)24(25,26)27/h3,6-9,11,14,30H,4-5,10,12-13H2,1-2H3,(H,28,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNYQXNSNSVCTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC2=C(C=CC3=C2C(=C(O3)C)C(=O)NC4=CC=CC(=C4)C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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